Cas no 1951483-29-6 (Temuterkib)

Temuterkib structure
Productnaam:Temuterkib
CAS-nummer:1951483-29-6
MF:C22H27N7O2S
MW:453.5605
MDL:MFCD31544324
CID:3011981
PubChem ID:121408882
Temuterkib Chemische en fysische eigenschappen
Naam en identificatie
-
- LY3214996
- 6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
- 6,6-dimethyl-2-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
- Temuterkib
- Temuterkib [USAN]
- V0Q46LFE6F
- GTPL9975
- BCP19982
- NSC803410
- s8534
- WHO 11680
- AK689304
- LY 3214996
- A16843
- CC1(N(C(C2=C1SC(=C2)C
- UNII-V0Q46LFE6F
- (14c)-ly3214996
- AKOS037515532
- CS-6974
- 11,46,46-Trimethyl-45,46-dihydro-11-H-2-aza-4(2,5)-thieno(2,3-c)pyrrola-3(2,4)-pyrimidina-7(4)-morpholina-1(5)-pyrazolaheptaphan-44-one
- D12059
- GLXC-10733
- EX-A2560
- LY-3214996 [WHO-DD]
- SCHEMBL17837273
- AC-35885
- DA-65151
- ERK1/2 Inhibitor LY3214996
- [14c]-ly3214996
- 5,6-DIHYDRO-6,6-DIMETHYL-2-(2-((1-METHYL-1H-PYRAZOL-5-YL)AMINO)-4-PYRIMIDINYL)-5-(2-(4-MORPHOLINYL)ETHYL)-4H-THIENO(2,3-C)PYRROL-4-ONE
- LY3214996?
- C73705
- 4H-Thieno(2,3-c)pyrrol-4-one, 5,6-dihydro-6,6-dimethyl-2-(2-((1-methyl-1Hpyrazol-5-yl)amino)-4-pyrimidinyl)-5-(2-(4-morpholinyl)ethyl)-
- KE8
- 1951483-29-6
- Temuterkib [WHO-DD]
- TEMUTERKIB [INN]
- LY-3214996
- BS-15775
- 6,6-dimethyl-2-{2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]thieno[2,3-c]pyrrol-4-one
- CCG-269274
- HY-101494
- BL166457
- BDBM50601918
- 4H-THIENO(2,3-C)PYRROL-4-ONE, 5,6-DIHYDRO-6,6-DIMETHYL-2-(2-((1-METHYL-1H-PYRAZOL-5-YL)AMINO)-4-PYRIMIDINYL)-5-(2-(4-MORPHOLINYL)ETHYL)-
- C22H27N7O2S
- Temuterkib (USAN)
- 6,6-Dimethyl-2-(2-(1-methyl-1H-pyrazol-5-ylamino)pyrimidin-4-yl)-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
- NSC-803410
- CHEMBL4650285
-
- MDL: MFCD31544324
- Inchi: 1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
- InChI-sleutel: JNPRPMBJODOFEC-UHFFFAOYSA-N
- LACHT: S1C(C2C([H])=C([H])N=C(N([H])C3=C([H])C([H])=NN3C([H])([H])[H])N=2)=C([H])C2C(N(C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])OC([H])([H])C3([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C1=2)=O
Berekende eigenschappen
- Exacte massa: 453.19469430 g/mol
- Monoisotopische massa: 453.19469430 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 6
- Complexiteit: 677
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 117
- Moleculair gewicht: 453.6
Experimentele eigenschappen
- Dichtheid: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Almost insoluble (0.059 g/l) (25 º C),
Temuterkib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Temuterkib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC10640-1 g |
LY3214996 |
1951483-29-6 | >98% | 1g |
$2600.0 | 2022-02-28 | |
LKT Labs | L960012-25 mg |
LY-3214996 |
1951483-29-6 | ≥98% | 25mg |
$309.00 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46850-1mg |
LY3214996 |
1951483-29-6 | 1mg |
¥796.0 | 2021-09-09 | ||
MedChemExpress | HY-101494-10mg |
Temuterkib |
1951483-29-6 | 99.94% | 10mg |
¥3400 | 2024-04-19 | |
ChemScence | CS-6974-1mg |
Temuterkib |
1951483-29-6 | 99.85% | 1mg |
$80.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46850-10mg |
LY3214996 |
1951483-29-6 | 10mg |
¥3616.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4091-1 mL * 10 mM (in DMSO) |
LY3214996 |
1951483-29-6 | 99.37% | 1 mL * 10 mM (in DMSO) |
¥2057.00 | 2022-04-26 | |
MedChemExpress | HY-101494-10mM*1mLinDMSO |
Temuterkib |
1951483-29-6 | 99.85% | 10mM*1mLinDMSO |
¥2195 | 2022-05-30 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4091-5 mg |
LY3214996 |
1951483-29-6 | 99.37% | 5mg |
¥2057.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S8534-25mg |
Temuterkib (LY3214996) |
1951483-29-6 | 99.91% | 25mg |
¥7347.28 | 2023-09-15 |
Temuterkib Gerelateerde literatuur
-
1. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probeHonorine Lebraud,Olga Surova,Aurélie Courtin,Marc O'Reilly,Chiara R. Valenzano,P?r Nordlund,Tom D. Heightman Chem. Sci. 2018 9 8608
1951483-29-6 (Temuterkib) Gerelateerde producten
- 2138043-20-4(3-(2-cyclopropyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoic acid)
- 2166843-66-7(tert-butyl 2-amino-1-fluorocyclohexane-1-carboxylate)
- 1502118-54-8(1-(4-fluoro-2-methoxyphenyl)cyclopropylmethanamine)
- 28664-92-8(3-(Phenoxymethyl)-1-benzofuran-2-carboxylic Acid)
- 1805356-40-4(2-Cyano-3-(difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride)
- 75558-07-5(2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine)
- 1824096-59-4(6-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde)
- 3211-93-6(Bicyclo[2.2.1]hept-5-ene-2-methanamine, (1R,2S,4R)-rel-)
- 1803688-45-0(4-Bromo-2-chloro-6-(difluoromethyl)-3-methoxypyridine)
- 143617-91-8(rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, cis)
Aanbevolen leveranciers
atkchemica
(CAS:1951483-29-6)Temuterkib

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:1951483-29-6)Temuterkib

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:10mg/25mg/50mg/100mg
Prijs ($):169.0/208.0/312.0/468.0